molecular formula C16H11N3O2 B096245 4-Phenylazomaleinanil CAS No. 16201-96-0

4-Phenylazomaleinanil

Cat. No.: B096245
CAS No.: 16201-96-0
M. Wt: 277.28 g/mol
InChI Key: DVNPYLMPVFDKGZ-UHFFFAOYSA-N
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Description

4-Phenylazomaleinanil is an organic compound characterized by the presence of a maleimide group conjugated with a phenylazo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylazomaleinanil typically involves the reaction of maleic anhydride with p-phenylazophenylamine. The process can be summarized in the following steps:

    Acylation: Maleic anhydride reacts with p-phenylazophenylamine to form maleanilic acid.

    Cyclodehydration: The maleanilic acid undergoes cyclodehydration to form this compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as aromatic hydrocarbons may be used, and the reaction is typically carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylazomaleinanil undergoes various chemical reactions, including:

    Addition Reactions: It can participate in Diels-Alder reactions with dienes to form cycloaddition products.

    Substitution Reactions: The phenylazo group can undergo electrophilic substitution reactions.

    Reduction Reactions: The azo group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Diels-Alder Reactions: Typically involve dienes such as cyclopentadiene under mild heating conditions.

    Electrophilic Substitution: Reagents like halogens or nitro compounds can be used under acidic conditions.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

Major Products:

Scientific Research Applications

4-Phenylazomaleinanil has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenylazomaleinanil involves its ability to undergo various chemical reactions due to the presence of the maleimide and azo groups. The maleimide group can participate in Michael addition reactions with thiols, forming stable thiosuccinimide linkages. The azo group can undergo reduction to form amines, which can further react with other functional groups. These reactions enable the compound to be used in diverse applications, from materials science to bioconjugation .

Comparison with Similar Compounds

    N-Phenylmaleimide: Similar structure but lacks the azo group.

    N-Ethylmaleimide: Contains an ethyl group instead of the phenylazo group.

    N-Substituted Maleimides: Various derivatives with different substituents on the nitrogen atom.

Uniqueness: 4-Phenylazomaleinanil is unique due to the presence of both the maleimide and phenylazo groups, which confer distinct chemical reactivity and properties. This dual functionality makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

1-(4-phenyldiazenylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-15-10-11-16(21)19(15)14-8-6-13(7-9-14)18-17-12-4-2-1-3-5-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNPYLMPVFDKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066023
Record name 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]-
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Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16201-96-0
Record name 1-[4-(2-Phenyldiazenyl)phenyl]-1H-pyrrole-2,5-dione
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Record name 4-Phenylazophenylmaleimide
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Record name N-(p-Phenylazophenyl)maleimide
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Record name N-(p-Phenylazophenyl)maleimide
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Record name 1H-Pyrrole-2,5-dione, 1-[4-(2-phenyldiazenyl)phenyl]-
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Record name 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]-
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Record name 1-[4-(phenylazo)phenyl]-1H-pyrrole-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Phenylazomaleinanil interact with enzymes and what are the downstream effects?

A1: this compound acts as a photoswitchable element due to its ability to undergo cis-trans isomerization upon UV/VIS light irradiation. This property allows it to control enzyme activity when covalently attached near the active site. [, ] For instance, in a study using a bacterial histone deacetylase-like amidohydrolase (HDAH), 4-PAM was conjugated to engineered cysteine residues near the active site. [] Upon UV irradiation, 4-PAM isomerizes to its cis form, hindering substrate access to the active site and thus reducing enzymatic activity. Conversely, visible light irradiation triggers the trans isomerization, restoring enzyme activity by reducing steric hindrance. [] This demonstrates the potential of 4-PAM as a tool for controlling enzymatic reactions with light.

Q2: How does the position of 4-PAM attachment affect its ability to control enzyme activity?

A2: Research indicates that the position of 4-PAM attachment on the enzyme significantly influences its ability to control enzymatic activity. [] When conjugated to different cysteine residues surrounding the active site of HDAH, variations in photo-switching efficiency were observed. [] For example, the HDAH M30C variant, where 4-PAM was attached to the cysteine residue at position 30, showed the highest photo-switching efficiency (50%), while variants S20C and M150C exhibited lower efficiencies. [] This highlights the importance of careful selection of the attachment site for optimal control of enzyme activity using 4-PAM.

Q3: How does the structure of 4-PAM affect its interaction with the enzyme?

A3: Studies using modified 4-PAM derivatives with varying alkyl spacer lengths revealed a strong influence of 4-PAM's structure on its interaction with the enzyme. [] While 4-PAM itself primarily affected the Vmax of the HDAH reaction, longer alkyl chains led to either a reversed switching behavior (alkyl spacer length of 1) or near-complete inhibition of the enzyme (alkyl spacer lengths ≥ 3). [] This suggests that the steric bulk and flexibility introduced by the alkyl spacer directly influence the interaction of 4-PAM with the enzyme's active site, highlighting the potential for fine-tuning 4-PAM's properties through structural modifications.

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